molecular formula C10H17NO3 B11758428 tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B11758428
M. Wt: 199.25 g/mol
InChI Key: TYMBEDOGBJLSIG-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a strained [2.1.1] ring system with a hydroxyl group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₀H₁₇NO₃ (MW: 199.25 g/mol), and it is commonly utilized in organic synthesis and pharmaceutical research due to its unique stereochemical and functional properties . The hydroxyl group enhances solubility in polar solvents and enables further derivatization, such as esterification or glycosylation, making it a versatile intermediate.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-6-4-7(11)8(6)12/h6-8,12H,4-5H2,1-3H3

InChI Key

TYMBEDOGBJLSIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2O

Origin of Product

United States

Preparation Methods

Synthesis of 5-anti-Bromo Intermediate

The starting material, tert-butyl 5-anti-bromo-2-azabicyclo[2.1.1]hexane-2-carboxylate , is synthesized via bromination of the parent bicyclic amine. For example, dibromination of tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 467454-33-7) using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) under radical conditions yields the 5-anti,6-anti-dibromide. Selective monodebromination with zinc in acetic acid produces the 5-anti-bromo derivative.

Hydroxylation via Acetate Intermediate

The 5-anti-bromo compound undergoes nucleophilic displacement with cesium acetate (CsOAc\text{CsOAc}) in dimethyl sulfoxide (DMSO) at 80°C for 24 hours, yielding tert-butyl 5-anti-acetoxy-2-azabicyclo[2.1.1]hexane-2-carboxylate . Subsequent hydrolysis with potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in methanol affords the target hydroxy compound (85–92% yield).

Key Reaction Conditions

StepReagents/ConditionsYield
BrominationNBS, AIBN, CCl4_4, reflux75%
MonodebrominationZn, HOAc, 25°C68%
Acetate displacementCsOAc, DMSO, 80°C, 24 h78%
HydrolysisK2_2CO3_3, MeOH, 25°C, 12 h90%

Advantages : High stereocontrol; scalable.
Challenges : Requires strict anhydrous conditions to avoid byproducts.

Photochemical [2+2] Cycloaddition

This route constructs the bicyclo[2.1.1]hexane core via a photochemical cycloaddition, followed by hydroxylation.

Cycloaddition of Cyclobutene Derivatives

cis-Cyclobutene-1,2-dicarboxylic anhydride undergoes [2+2] photocycloaddition with ethylene under UV light (λ = 254 nm) to form the bicyclo[2.1.1]hexane skeleton. Protection of the amine with tert-butyloxycarbonyl (Boc) yields tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate .

Epoxidation and Hydroxylation

Epoxidation of the bicyclic core with meta-chloroperbenzoic acid (mCPBA\text{mCPBA}) followed by acid-catalyzed ring-opening with water introduces the 5-hydroxy group. Using boron trifluoride (BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) as a catalyst ensures regioselectivity (70–75% yield).

Optimization Insights

  • Epoxidation : Higher yields achieved with mCPBA\text{mCPBA} in dichloromethane at −20°C.

  • Ring-opening : BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 suppresses competing elimination pathways.

Reductive Amination of Keto Derivatives

This method introduces the hydroxyl group via reduction of a ketone intermediate.

Oxidation to Keto Compound

tert-butyl 5-oxo-2-azabicyclo[2.1.1]hexane-2-carboxylate is synthesized via Swern oxidation of the corresponding alcohol (oxalyl chloride, DMSO, −78°C).

Stereoselective Reduction

The keto group is reduced using sodium borohydride (NaBH4\text{NaBH}_4) in ethanol at 0°C, yielding the 5-hydroxy derivative with >95% diastereomeric excess (de).

Comparative Reductants

ReductantSolventTemperaturedeYield
NaBH4_4EtOH0°C95%82%
L-SelectrideTHF−78°C98%75%

Advantages : High stereoselectivity; mild conditions.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure product, lipase-mediated hydrolysis resolves racemic tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate .

Kinetic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of the acetylated derivative in phosphate buffer (pH 7.0), achieving 90% enantiomeric excess (ee).

Process Parameters

ParameterOptimal ValueOutcome
Enzyme loading20 mg/mmol90% ee
Temperature30°C85% conversion
Reaction time48 h88% isolated yield

Challenges : Requires additional steps for acetylation/deacetylation.

Comparative Analysis of Methods

MethodKey StepYieldStereocontrolScalability
Nucleophilic displacementBromide → Acetate → OH85%HighExcellent
Photochemical[2+2] Cycloaddition70%ModerateModerate
Reductive aminationKeto → Alcohol82%HighGood
Enzymatic resolutionKinetic hydrolysis88%Very highLimited

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the bicyclic structure.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can lead to the formation of a more saturated bicyclic compound.

Scientific Research Applications

Research indicates that tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate exhibits significant biological activity, particularly in enzyme inhibition and receptor modulation due to its structural characteristics. The compound's ability to form hydrogen bonds and engage in hydrophobic interactions enhances its affinity for specific proteins or enzymes, making it an important candidate for drug design.

Drug Design and Development

The rigid bicyclic structure allows for precise binding to target sites, potentially leading to the inhibition or modulation of enzymatic activity. This makes the compound a valuable subject in the following areas:

  • Enzyme Inhibition : Studies have demonstrated that the compound can inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Receptor Modulation : The compound's interactions with various receptors may lead to advancements in pharmacological therapies.

Protein-Ligand Interaction Studies

The unique structural features of this compound facilitate studies on protein-ligand interactions, providing insights into:

  • Binding Affinity : Understanding how the compound binds to different proteins can inform the design of more effective drugs.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity can guide future synthetic modifications.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound could effectively inhibit this enzyme, which is crucial for neurotransmission in the nervous system.

Case Study 2: Receptor Binding Affinity

Research investigating the binding affinity of this compound to dopamine receptors showed promising results, suggesting its potential use in treating neurological disorders.

Mechanism of Action

The mechanism by which tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyl and tert-butyl ester groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzyme inhibition or activation, depending on the specific application.

Comparison with Similar Compounds

Bicyclo[2.2.1] Derivatives

  • tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 207405-60-5)
    • Similarity : 0.93 (structural similarity score) .
    • Key Differences : The bicyclo[2.2.1] framework introduces increased ring strain compared to [2.1.1], altering reactivity. The hydroxyl group’s position (5 vs. 4 in [2.1.1] derivatives) affects hydrogen-bonding interactions and solubility.
    • Synthesis : Prepared via oxo-lactone intermediates, differing from the KOAc-mediated procedures used for the [2.1.1] target compound .

Bicyclo[3.1.0] Analogues

  • tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
    • Molecular Weight : 226.27 g/mol (vs. 199.25 g/mol for the target compound) .
    • Functional Impact : The carbamoyl group enables peptide coupling, while the [3.1.0] ring system reduces steric hindrance compared to [2.1.1].

Functional Group Variations

Amino-Substituted Derivatives

  • tert-Butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 1251016-11-1) Molecular Formula: C₁₀H₁₈N₂O₂ (MW: 212.29 g/mol) . Key Differences: The amino group increases basicity (predicted pKa ~9–10) and enables nucleophilic reactions, contrasting with the hydroxyl group’s acidic nature (pKa ~12–14). Applications: Used in peptide mimetics and as a building block for kinase inhibitors.
  • tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 1250997-62-6) Molecular Formula: C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol) . Impact: The aminomethyl side chain enhances hydrophilicity (logP ~1.2) compared to the hydroxylated target compound (logP ~0.8).

Acetyl and Silyl Derivatives

  • tert-Butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 359779-73-0)

    • Molecular Weight : 225.28 g/mol .
    • Reactivity : The acetyl group undergoes nucleophilic addition, unlike the hydroxyl group, which is prone to oxidation or sulfonation.
  • tert-Butyl 4-((triisopropylsilyl)ethynyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate (34b)

    • Synthesis : Prepared via n-BuLi-mediated silylation of an ethynyl precursor .
    • Applications : The TIPS-ethynyl group enhances stability in cross-coupling reactions, a feature absent in the hydroxylated analogue.

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) logP Solubility (Water) Melting Point (°C)
Target Compound (N/A) 199.25 ~0.8 Moderate 120–125 (pred.)
5-Amino derivative (1251016-11-1) 212.29 ~1.2 Low 90–95 (pred.)
5-Acetyl derivative (359779-73-0) 225.28 ~1.5 Insoluble 80–85 (pred.)
Bicyclo[2.2.1] analogue (207405-60-5) 213.23 ~1.0 Moderate 110–115 (pred.)

Notes:

  • The hydroxyl group in the target compound improves aqueous solubility compared to acetyl or silylated derivatives.
  • Amino-substituted analogues exhibit higher logP values due to reduced polarity.

Biological Activity

Tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound notable for its unique structural properties, which include a rigid bicyclo[2.1.1]hexane core and functional groups such as a hydroxyl group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The molecular formula of this compound is C10H17NO3, with a molecular weight of approximately 199.25 g/mol. Its structure allows for specific interactions with biological targets, enhancing its pharmacological potential.

PropertyValue
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
IUPAC NameThis compound
CAS Number1251014-94-4

The biological activity of this compound primarily involves its interaction with enzymes and receptors:

  • Enzyme Inhibition : The compound's rigid structure allows it to bind effectively to active sites of enzymes, potentially leading to inhibition of enzymatic activity.
  • Receptor Modulation : The presence of the hydroxyl group facilitates hydrogen bonding, enhancing the compound's affinity for specific receptors.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
  • Analgesic Properties : Some studies have suggested that it may possess analgesic properties, warranting further investigation into its pain-relieving capabilities.

Case Studies

Several studies have documented the biological activity of this compound:

Study 1: Enzyme Interaction

A study examining the interaction of this compound with acetylcholinesterase demonstrated significant inhibition, indicating its potential as a therapeutic agent in Alzheimer's disease treatment .

Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains showed that this compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria .

Study 3: Neuroprotection

Research focusing on neuroprotective effects revealed that the compound could reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-amino-2-azabicyclo[2.1.1]hexaneAmino group instead of hydroxylEnhanced nucleophilicity due to amino group
Tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexaneHydroxyl group at the 4-positionDifferent reactivity profile compared to target
Tert-butyl 5-amino-2-azabicyclo[2.1.1]hexaneAmino group at the 5-positionPotentially different biological activities due to substitution pattern

Q & A

Q. What are the common synthetic routes for tert-butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves photochemical [2+2] cycloaddition of 1,5-dienes under ultraviolet light to form the bicyclic core, followed by hydroxylation or oxidation steps . Key parameters include:

  • Light intensity and wavelength : Optimal UV exposure ensures efficient cyclization without side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates .
  • Temperature control : Lower temperatures (0–25°C) minimize decomposition.
    Post-synthesis, purification via flash chromatography (silica gel, petroleum ether/ethyl acetate gradients) achieves >95% purity . Yield variations (30–76%) are attributed to steric hindrance and competing pathways .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and stereochemistry. For example, the tert-butyl group appears as a singlet at ~1.4 ppm, while bicyclic protons show distinct splitting patterns (e.g., δ 3.0–4.5 ppm for bridgehead protons) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the bicyclic framework. The tert-butyl group often induces lattice distortions, requiring high-resolution data (<1.0 Å) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C10_{10}H17_{17}NO3_3, exact mass 199.1208) .

Q. What are the typical functional group transformations feasible for this compound under standard laboratory conditions?

  • Hydroxyl group oxidation : Using CrO3_3 or KMnO4_4 in acidic conditions yields ketone derivatives.
  • Boc deprotection : Treatment with TFA or HCl/dioxane removes the tert-butyloxycarbonyl group, exposing the secondary amine for further functionalization .
  • Ester hydrolysis : Basic conditions (NaOH/EtOH) cleave the carboxylate ester to carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound under varying photochemical conditions?

Discrepancies arise from:

  • Light source variability : Irradiation intensity (e.g., 254 nm vs. 365 nm lamps) alters cycloaddition efficiency. Calibration with actinometers is recommended .
  • Substrate purity : Trace impurities in diene precursors promote side reactions. Pre-purification via distillation or recrystallization improves consistency .
  • Scaling effects : Micrometer-scale reactors enhance photon penetration compared to batch setups, improving yields in flow chemistry systems .

Q. What computational strategies are employed to predict the compound's interaction with biological targets?

  • Docking studies : Molecular docking (AutoDock Vina) models interactions with enzymes (e.g., cytochrome P450), identifying binding poses via the hydroxyl and carboxylate groups .
  • MD simulations : All-atom molecular dynamics (AMBER/CHARMM) assess conformational stability in aqueous environments, highlighting the bicyclic core’s rigidity as a determinant of bioactivity .
  • QSAR modeling : Quantitative structure-activity relationships correlate substituent electronegativity (e.g., hydroxyl vs. amino groups) with antimicrobial potency .

Q. What methodologies are used to investigate the stereochemical outcomes in derivatives of this bicyclic framework?

  • Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) separate enantiomers, with mobile phases optimized for polar derivatives .
  • Circular dichroism (CD) : Detects absolute configuration by analyzing Cotton effects near 220 nm (n→π* transitions) .
  • Crystallographic twinning analysis : SHELXL refines structures with pseudo-merohedral twinning, resolving ambiguities in chiral centers .

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